molecular formula C6H4BrFO2 B135296 4-Bromo-3-fluorobenzene-1,2-diol CAS No. 150190-99-1

4-Bromo-3-fluorobenzene-1,2-diol

Cat. No. B135296
M. Wt: 207 g/mol
InChI Key: UYBKSOMLVKZASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Bromo-3-fluorobenzene-1,2-diol is a halogenated aromatic compound that has not been directly studied in the provided papers. However, related compounds such as 1-bromo-4-[18F]fluorobenzene and 1,2-bis(bromomethyl)-4-fluorobenzene have been synthesized and characterized, which can provide insights into the chemical behavior and properties of halogenated benzenes .

Synthesis Analysis

The synthesis of related halogenated benzene compounds typically involves nucleophilic aromatic substitution reactions. For instance, 1-bromo-4-[18F]fluorobenzene can be prepared using symmetrical bis-(4-bromphenyl)iodonium bromide, achieving a radiochemical yield of 65% within 10 minutes . Another method involves a one-step preparation of n.c.a. fluorine-18 labelled synthons like 4-fluorobromobenzene through nucleophilic exchange on corresponding phenyl-trimethylammonium salts . Additionally, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine via diazotization and bromination, with factors such as raw material rate, reaction time, and temperature affecting the reaction .

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be significantly influenced by the presence of halogen atoms. For example, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene revealed the influence of bromine and fluorine atoms on the geometry of benzene and its normal modes of vibrations . X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes have shown that despite chemical similarities, the packing motifs can be highly variable, with interactions such as C–H···Br, C–Br···Br, and C–Br···π playing roles in the molecular structure .

Chemical Reactions Analysis

Halogenated benzenes like 4-Bromo-3-fluorobenzene-1,2-diol can undergo various organic transformations. For instance, 1,2-dibromobenzenes are precursors for reactions based on the intermediate formation of benzynes . The presence of bromine and fluorine can also facilitate palladium-promoted cross-coupling reactions with organostannanes, as demonstrated by the synthesis of [4-F-18]-1-Bromo-4-fluorobenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by the substituents attached to the benzene ring. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be studied using time-dependent DFT (TD-DFT) approaches. These properties are crucial for understanding the reactivity and potential applications of the compound in areas like medicinal agents, organic dyes, and electroluminescent materials . Thermodynamic properties like standard heat capacities, entropies, enthalpy changes, and their correlation with temperature can also be calculated to provide further insights into the stability and reactivity of the compound .

properties

IUPAC Name

4-bromo-3-fluorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBKSOMLVKZASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluorobenzene-1,2-diol

CAS RN

150190-99-1
Record name 4-bromo-3-fluorobenzene-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Fluorocatechol (7.2 g) in 50 ml of carbon tetrachloride and 40 ml of chloroform are treated at -10° C. within 10 minutes with a solution of 2.88 ml of bromine in 30 ml of carbon tetrachloride. After stirring at -10° C. for 1 hour the reaction mixture is filtered. The residual solid is washed with a small amount of cold carbon tetrachloride and dried. There are obtained 6.30 g of 4-bromo-3-fluorocatechol as a white powder. This is treated with 6.0 ml of diphenylchloromethane and heated to 130° C. within 1 hour. Subsequently, the product is distilled at 135° C./0.05 Torr and recrystallized from ethanol. There are obtained 6.40 g of 5-bromo-4-fluoro-2,2-diphenyl-1,3-benzodioxol as a white crystalline powder of m.p. 61.5°-63° C.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
2.88 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.